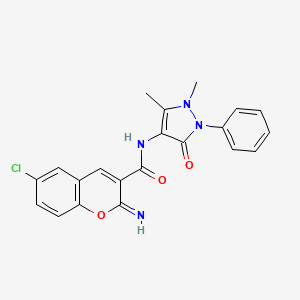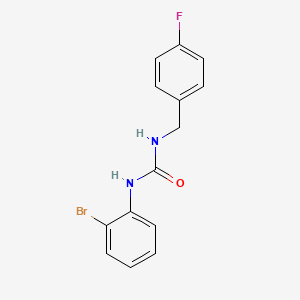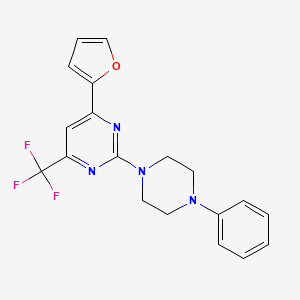
N-4-morpholinyl-2,4-dinitrobenzamide
Vue d'ensemble
Description
N-4-morpholinyl-2,4-dinitrobenzamide (MNBD) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNBD is a nitroaromatic compound that contains both a nitro and a morpholine group. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-4-morpholinyl-2,4-dinitrobenzamide involves the formation of a covalent bond between the compound and the target molecule. The nitro group of N-4-morpholinyl-2,4-dinitrobenzamide undergoes reduction to form a nitroso intermediate, which then reacts with the target molecule to form a covalent adduct. This covalent adduct can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
N-4-morpholinyl-2,4-dinitrobenzamide has been shown to have minimal toxicity and does not affect cell viability at concentrations used for imaging. The compound has also been shown to be stable under physiological conditions and can be used for long-term imaging studies. N-4-morpholinyl-2,4-dinitrobenzamide has been used to study ROS in various biological systems, including cancer cells, neurons, and cardiovascular tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-4-morpholinyl-2,4-dinitrobenzamide is its high selectivity and sensitivity for imaging ROS. The compound is also stable under physiological conditions and can be used for long-term imaging studies. However, N-4-morpholinyl-2,4-dinitrobenzamide has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for N-4-morpholinyl-2,4-dinitrobenzamide research. One area of interest is the development of N-4-morpholinyl-2,4-dinitrobenzamide-based probes for imaging other biological molecules, such as proteins and nucleic acids. Another area of interest is the use of N-4-morpholinyl-2,4-dinitrobenzamide for studying ROS in vivo, particularly in animal models of disease. Finally, there is a need for the development of more efficient synthesis methods for N-4-morpholinyl-2,4-dinitrobenzamide and its derivatives.
Conclusion
N-4-morpholinyl-2,4-dinitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. N-4-morpholinyl-2,4-dinitrobenzamide has been shown to have high selectivity and sensitivity for imaging ROS in cells and tissues, and it has been used to study ROS in various biological systems. While N-4-morpholinyl-2,4-dinitrobenzamide has some limitations, there are several future directions for N-4-morpholinyl-2,4-dinitrobenzamide research, including the development of more efficient synthesis methods and the use of N-4-morpholinyl-2,4-dinitrobenzamide for studying other biological molecules and in vivo imaging.
Applications De Recherche Scientifique
N-4-morpholinyl-2,4-dinitrobenzamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging biological systems. N-4-morpholinyl-2,4-dinitrobenzamide has been shown to have high selectivity and sensitivity for imaging reactive oxygen species (ROS) in cells and tissues. The compound has also been used as a probe for monitoring changes in intracellular pH and calcium levels.
Propriétés
IUPAC Name |
N-morpholin-4-yl-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6/c16-11(12-13-3-5-21-6-4-13)9-2-1-8(14(17)18)7-10(9)15(19)20/h1-2,7H,3-6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBFGWFYVDHHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2,4-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4772740.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4772769.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)

![N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4772781.png)
![3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4772796.png)

![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4772803.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B4772815.png)
